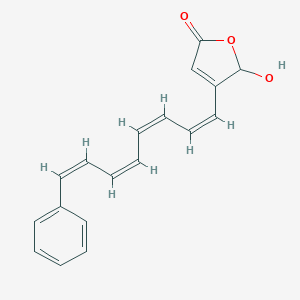
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, commonly known as 8-phenylretinoic acid (8-PA), is a synthetic retinoid that has been studied for its potential use in various scientific research applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to have various biological activities, including regulation of gene expression, cell differentiation, and proliferation.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is not fully understood, but it is believed to involve the regulation of gene expression through activation of retinoid receptors. Retinoid receptors are a family of nuclear receptors that bind to retinoids and regulate gene expression. 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to activate retinoid receptors and induce the expression of genes involved in apoptosis, stem cell differentiation, and neuroprotection.
Biochemical and physiological effects:
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects, including induction of apoptosis, promotion of stem cell differentiation, and neuroprotection. In cancer cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and activation of caspases. In stem cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone promotes differentiation by inducing the expression of genes involved in cell differentiation and inhibiting the expression of genes involved in self-renewal. In animal models of Alzheimer's disease, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in lab experiments is its specificity for retinoid receptors, which allows for targeted regulation of gene expression. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experiments. One limitation of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Orientations Futures
There are several future directions for research on 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, including the development of more potent and selective retinoid receptor agonists, the investigation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone's potential use in other diseases, such as diabetes and cardiovascular disease, and the exploration of its mechanism of action in more detail. Additionally, the use of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone involves the reaction of 8-phenyl-1,3,5,7-octatetraene-1,2-diol with 5-hydroxymethylfurfural in the presence of an acid catalyst. This reaction results in the formation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone as a yellow solid with a melting point of 124-126°C.
Applications De Recherche Scientifique
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been studied for its potential use in various scientific research applications, including cancer treatment, stem cell differentiation, and neuroprotection. In cancer treatment, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. In stem cell differentiation, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to promote the differentiation of stem cells into neurons and other cell types. In neuroprotection, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
141894-65-7 |
|---|---|
Nom du produit |
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone |
Formule moléculaire |
C44H60N8O12 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-hydroxy-3-[(1Z,3Z,5Z,7Z)-8-phenylocta-1,3,5,7-tetraenyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H16O3/c19-17-14-16(18(20)21-17)13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h1-14,18,20H/b3-1-,4-2-,10-6-,13-9- |
Clé InChI |
MPHODRNQPWZKSX-VPABDJASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C=C/C=C\C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
Synonymes |
5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone KNK 41 KNK-41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



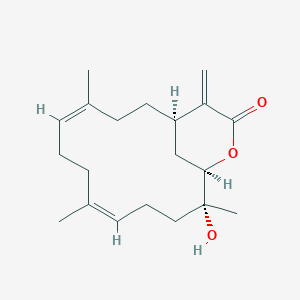
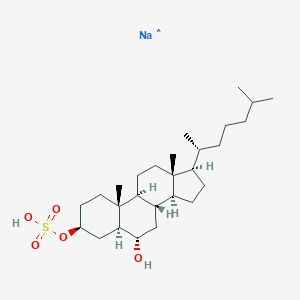
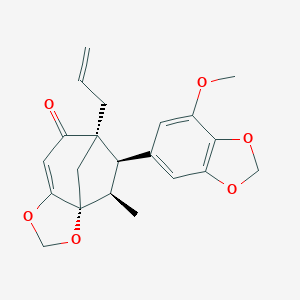

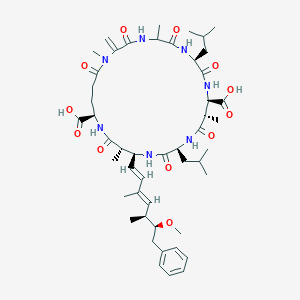
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

